5-Butyl-N,N,6-trimethyl-2-phenylpyrimidin-4-amine

Hydrogen bond donor Physicochemical property Permeability

5-Butyl-N,N,6-trimethyl-2-phenylpyrimidin-4-amine (CAS 61442-53-3) is a tetra-substituted 2-phenylpyrimidine derivative with molecular formula C17H23N3 and molecular weight 269.39 g/mol. The compound features an N,N-dimethylamino group at the 4-position, an n-butyl chain at the 5-position, a methyl group at the 6-position, and an unsubstituted phenyl ring at the 2-position of the pyrimidine core.

Molecular Formula C17H23N3
Molecular Weight 269.4 g/mol
CAS No. 61442-53-3
Cat. No. B12931386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butyl-N,N,6-trimethyl-2-phenylpyrimidin-4-amine
CAS61442-53-3
Molecular FormulaC17H23N3
Molecular Weight269.4 g/mol
Structural Identifiers
SMILESCCCCC1=C(N=C(N=C1N(C)C)C2=CC=CC=C2)C
InChIInChI=1S/C17H23N3/c1-5-6-12-15-13(2)18-16(19-17(15)20(3)4)14-10-8-7-9-11-14/h7-11H,5-6,12H2,1-4H3
InChIKeyIZMYWMIZFNZXPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Butyl-N,N,6-trimethyl-2-phenylpyrimidin-4-amine (CAS 61442-53-3): Chemical Identity and Physicochemical Baseline for Procurement Evaluation


5-Butyl-N,N,6-trimethyl-2-phenylpyrimidin-4-amine (CAS 61442-53-3) is a tetra-substituted 2-phenylpyrimidine derivative with molecular formula C17H23N3 and molecular weight 269.39 g/mol . The compound features an N,N-dimethylamino group at the 4-position, an n-butyl chain at the 5-position, a methyl group at the 6-position, and an unsubstituted phenyl ring at the 2-position of the pyrimidine core . Its computed physicochemical profile includes a calculated logP of 3.86, a topological polar surface area (TPSA) of 29.02 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and five rotatable bonds . The compound is listed in the ZINC database (ZINC299866971) and has not been detected in any clinical trials [1]. This compound is classified as an aminopyrimidine and is primarily available through screening compound libraries for early-stage discovery research.

Why 5-Butyl-N,N,6-trimethyl-2-phenylpyrimidin-4-amine Cannot Be Casually Substituted: Structural Determinants of 2-Phenylpyrimidine Differentiation


Within the 2-phenylpyrimidine chemical space, even minor alterations to the substitution pattern produce profound changes in biological target engagement, physicochemical properties, and ADME behavior. The N,N-dimethylamino motif at the 4-position eliminates hydrogen bond donor capacity (HBD = 0) while retaining hydrogen bond acceptor functionality (HBA = 3), distinguishing this compound from primary amine-bearing analogs that introduce polarity and metabolic liability . The n-butyl group at the 5-position provides a specific lipophilic vector that differs critically from shorter alkyl chains (methyl, ethyl) or branched isomers (isobutyl, sec-butyl) in terms of steric occupancy and logP contribution . Published structure-activity relationship (SAR) studies on related 2-phenylpyrimidine series—including PDE4B inhibitors, BTK inhibitors, and USP1/UAF1 deubiquitinase inhibitors—consistently demonstrate that alkyl chain length and branching at pyrimidine ring positions directly govern potency shifts exceeding 100-fold between close analogs [1][2]. Therefore, generic substitution with a superficially similar 2-phenylpyrimidine derivative is not scientifically sound without explicit comparative data matching the exact 4-N,N-dimethyl/5-n-butyl/6-methyl/2-phenyl substitution array.

Quantitative Differentiation Evidence for 5-Butyl-N,N,6-trimethyl-2-phenylpyrimidin-4-amine Versus Closest Structural Comparators


Hydrogen Bond Donor Count: Zero HBD as a Key Differentiator from Primary Amine-Containing 2-Phenylpyrimidine Analogs

5-Butyl-N,N,6-trimethyl-2-phenylpyrimidin-4-amine possesses zero hydrogen bond donors (HBD = 0), a consequence of the N,N-dimethyl substitution at the 4-position . In contrast, the closely related 2-aminopyrimidine subclass represented by compounds such as 5-Butyl-4-phenyl-6-[4-(phenylmethoxy)phenyl]-2-pyrimidinamine (an mPGES-1 inhibitor) carries a primary amine at the 2-position, contributing HBD = 1–2 depending on the specific analog [1]. The zero HBD profile of the target compound predicts superior passive membrane permeability based on Lipinski's Rule of Five guidelines, where HBD ≤ 5 is favorable but lower counts generally correlate with enhanced permeability in cell-based assays [2].

Hydrogen bond donor Physicochemical property Permeability 2-Phenylpyrimidine

Lipophilicity (logP) Differentiation: n-Butyl Chain Contribution to logP of 3.86 Versus Shorter Alkyl Chain Analogs

The computed logP of 5-Butyl-N,N,6-trimethyl-2-phenylpyrimidin-4-amine is 3.86 . This value reflects the combined lipophilic contributions of the 2-phenyl ring, the 5-n-butyl chain (estimated ΔlogP contribution of approximately +2.0 versus a hydrogen substituent based on the Hansch π constant for n-butyl on aromatic systems), and the N,N-dimethyl and 6-methyl substituents. By comparison, the core scaffold N,N,6-trimethylpyrimidin-4-amine (CAS 99356-90-8) lacks both the 2-phenyl and 5-butyl substituents, resulting in a substantially lower computed logP (estimated ~1.0–1.5) . The N,N,5-triethyl-6-(4-methylphenyl)pyrimidin-4-amine analog (PubChem CID 23027967), which replaces the n-butyl with an ethyl group and adds a p-methyl substituent on the phenyl ring, represents an intermediate lipophilicity state [1]. The logP difference of approximately 0.5–2.0 log units between these analogs is sufficient to produce marked differences in protein binding, metabolic stability, and off-target promiscuity profiles, as established across multiple 2-phenylpyrimidine SAR campaigns [2].

Lipophilicity logP Alkyl chain Structure-property relationship

Rotatable Bond Count (nRotB = 5) as a Conformational Flexibility Discriminator Within the 2-Phenylpyrimidine Series

5-Butyl-N,N,6-trimethyl-2-phenylpyrimidin-4-amine possesses exactly five rotatable bonds, contributed by the n-butyl chain (3 bonds), the N,N-dimethylamino group (1 bond, limited rotation), and the 2-phenyl ring attachment (1 bond) . The ZINC database entry (ZINC299866971) confirms an sp3 carbon fraction of 0.94, indicating high conformational flexibility [1]. In contrast, the more rigid N,N,5-triethyl-6-(4-methylphenyl)pyrimidin-4-amine analog has a comparable rotatable bond count but with different spatial distribution (three ethyl rotors replacing one butyl chain), which alters the entropic penalty upon target binding [2]. The highly decorated 5-Butyl-4-phenyl-6-[4-(phenylmethoxy)phenyl]-2-pyrimidinamine comparator carries significantly more rotatable bonds (>8) due to the phenylmethoxy extension, increasing molecular weight and potentially reducing ligand efficiency [3]. Five rotatable bonds place this compound within the favorable range (≤10) defined by Veber's rules for oral bioavailability, while providing sufficient flexibility for induced-fit binding interactions.

Conformational flexibility Rotatable bonds Ligand efficiency Entropic penalty

Recommended Research Application Scenarios for 5-Butyl-N,N,6-trimethyl-2-phenylpyrimidin-4-amine Based on Structural and Physicochemical Evidence


Kinase Inhibitor Screening Library Enrichment: 2-Phenylpyrimidine Scaffold with Zero HBD Profile

The 2-phenylpyrimidine core is a privileged scaffold in kinase inhibitor discovery, with the 2-phenyl ring occupying the hydrophobic back pocket of the ATP-binding site and the 4-position amino substituent engaging the hinge region [1]. 5-Butyl-N,N,6-trimethyl-2-phenylpyrimidin-4-amine is suitable for inclusion in kinase-focused screening libraries, particularly where a tertiary amine (N,N-dimethyl) at the 4-position is preferred over a primary or secondary amine to eliminate hydrogen bond donor capacity in the hinge-binding motif. This substitution pattern may favor selectivity for kinases with specific hinge-region hydrogen bond acceptor requirements. The n-butyl group at position 5 provides a lipophilic extension that can probe the solvent-accessible region or a hydrophobic pocket adjacent to the ATP-binding site, a strategy validated across multiple 2-phenylpyrimidine kinase inhibitor programs [2].

Physicochemical Property Benchmarking in Lead Optimization: Reference Compound for Mid-Range Lipophilicity Pyrimidines

With a computed logP of 3.86, zero HBD, and five rotatable bonds, this compound occupies a distinct physicochemical property space that can serve as a reference point for lead optimization programs targeting central nervous system (CNS) or intracellular targets requiring balanced permeability [1]. Its logP value (3.86) falls near the upper boundary of typical CNS drug space (logP 1–4) while its low TPSA (29.02 Ų) and zero HBD predict good passive permeability [2]. The compound can be used as a physicochemical benchmark to compare the impact of introducing polarity (via HBD or HBA groups) on cellular activity in matched molecular pair analyses within 2-phenylpyrimidine series.

Chemical Probe Development: Differentiated Starting Point for Structure-Activity Relationship Expansion

The specific substitution array—4-N,N-dimethyl, 5-n-butyl, 6-methyl, 2-phenyl—represents a unique combination within the publicly disclosed 2-phenylpyrimidine chemical space. This compound can serve as a differentiated starting point for SAR exploration where the goal is to probe the biological consequences of n-butyl chain length versus branched or shorter alkyl substituents at the 5-position [1]. Published SAR on related polysubstituted pyrimidines has demonstrated that the C-5 substituent (hydrogen vs. methyl vs. n-butyl) critically modulates PGE2 production inhibitory activity, with IC50 values spanning a >3,000-fold range depending on the alkyl substitution [2]. The n-butyl variant provides a specific lipophilic footprint that cannot be replicated by shorter or branched alkyl chains.

Computational Chemistry and Virtual Screening: Experimentally Untested Scaffold for Prospective Validation Studies

Given the absence of published bioactivity data for this compound despite its presence in the ZINC database (ZINC299866971) and screening compound collections [1], it represents an opportunity for prospective computational validation studies. The compound can be docked against target libraries to generate testable hypotheses, with the advantage that its biological activity profile is genuinely unknown—making any experimentally confirmed hit a true prospective discovery rather than a retrospective recapitulation of known pharmacology. This attribute distinguishes it from extensively characterized 2-phenylpyrimidine analogs where docking results may be confounded by prior knowledge bias.

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